Belvarafenib

Übersicht

Beschreibung

Belvarafenib ist ein niedermolekularer RAF-Dimer-(Typ II)-Inhibitor, der von Hanmi Pharmaceuticals und Genentech entwickelt wurde. Es zeigt eine klinische Antitumoraktivität bei Krebspatienten mit BRAFV600E- und NRAS-Mutationen . Diese Verbindung ist besonders wichtig bei der Behandlung von Melanomen und anderen Krebserkrankungen mit diesen genetischen Veränderungen .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, gefolgt von der Einführung verschiedener funktioneller Gruppen. Die wichtigsten Schritte umfassen:

Bildung des Isochinolinkernes: Dies beinhaltet die Cyclisierung geeigneter Vorläufer unter kontrollierten Bedingungen.

Einführung der Thieno[3,2-d]pyrimidin-Einheit: Dieser Schritt erfordert die Verwendung spezifischer Reagenzien und Katalysatoren, um die korrekte Bildung des heterocyclischen Rings zu gewährleisten.

Modifikationen funktioneller Gruppen: Verschiedene funktionelle Gruppen, wie Amino-, Chloro- und Fluorogruppen, werden durch Substitutionsreaktionen eingeführt.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess ist auf Ausbeute und Reinheit optimiert und beinhaltet:

Batchreaktionen: Große Reaktoren werden verwendet, um die Cyclisierungs- und Substitutionsreaktionen durchzuführen.

Reinigung: Techniken wie Kristallisation und Chromatographie werden eingesetzt, um das Endprodukt zu reinigen.

Wissenschaftliche Forschungsanwendungen

Belvarafenib hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Modellverbindung verwendet, um RAF-Dimer-Inhibitoren und ihre chemischen Eigenschaften zu untersuchen.

Biologie: Untersucht auf seine Auswirkungen auf zelluläre Signalwege, insbesondere den MAPK-Weg.

Medizin: In erster Linie für seine Antitumoraktivität bei Krebserkrankungen mit BRAFV600E- und NRAS-Mutationen erforscht.

Industrie: Potenzielle Anwendungen bei der Entwicklung von zielgerichteten Krebstherapien.

Wirkmechanismus

This compound entfaltet seine Wirkung durch die Hemmung der RAF-Dimer-Aktivität. Es zielt auf beide Proteine BRAF und CRAF ab und verhindert ihre Aktivierung und anschließende Signalübertragung über den MAPK-Weg. Diese Hemmung führt zu einer reduzierten Proliferation von Tumorzellen und einer erhöhten Apoptose von Krebszellen mit BRAFV600E- und NRAS-Mutationen .

Wirkmechanismus

Belvarafenib exerts its effects by inhibiting RAF dimer activity. It targets both BRAF and CRAF proteins, preventing their activation and subsequent signaling through the MAPK pathway. This inhibition leads to reduced tumor cell proliferation and increased apoptosis in cancer cells with BRAFV600E and NRAS mutations .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

Belvarafenib plays a crucial role in biochemical reactions by inhibiting RAF kinases, which are part of the RAS/mitogen-activated protein kinase (MAPK) pathway. This pathway is essential for cell proliferation, differentiation, and survival. This compound interacts with mutant BRAF proteins, including BRAF V600E, and CRAF, inhibiting their kinase activity. This inhibition disrupts the downstream signaling of the MAPK pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. In melanoma cells with BRAF V600E mutations, this compound inhibits cell proliferation and induces apoptosis. It also affects cell signaling pathways by inhibiting the MAPK pathway, leading to decreased phosphorylation of downstream effector proteins. In AML cells with NRAS or KRAS mutations, this compound reduces cell viability and enhances the effects of other therapeutic agents, such as cobimetinib .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the ATP-binding site of RAF kinases, inhibiting their kinase activity. This inhibition prevents the phosphorylation and activation of downstream proteins in the MAPK pathway, such as MEK and ERK. By blocking this pathway, this compound reduces cell proliferation and induces apoptosis in cancer cells. Additionally, this compound has been shown to penetrate the blood-brain barrier, making it effective in treating brain metastases in melanoma patients .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is stable under physiological conditions and maintains its inhibitory activity over extended periods. Long-term studies have shown that this compound can sustain its effects on cellular function, leading to prolonged inhibition of cell proliferation and induction of apoptosis. The stability and degradation of this compound in vivo may vary depending on the specific conditions and experimental setups .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits tumor growth and reduces cell proliferation. At higher doses, this compound may cause toxic or adverse effects, such as weight loss and organ toxicity. Threshold effects have been observed, where the therapeutic benefits of this compound plateau at certain dosages, and further increases in dosage do not result in additional therapeutic effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions. The metabolites of this compound are then excreted through the urine and feces. The interaction of this compound with metabolic enzymes can affect its bioavailability and therapeutic efficacy .

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It interacts with transporters and binding proteins, such as albumin, which can affect its localization and accumulation in specific tissues. The distribution of this compound in the body is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm, where it exerts its inhibitory effects on RAF kinases. This compound may also localize to specific compartments or organelles, depending on its interactions with targeting signals or post-translational modifications. The subcellular distribution of this compound can influence its activity and function, as well as its interactions with other biomolecules .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Belvarafenib involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The key steps include:

Formation of the Isoquinoline Core: This involves the cyclization of appropriate precursors under controlled conditions.

Introduction of the Thieno[3,2-d]pyrimidine Moiety: This step requires the use of specific reagents and catalysts to ensure the correct formation of the heterocyclic ring.

Functional Group Modifications: Various functional groups, such as amino, chloro, and fluoro groups, are introduced through substitution reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, involving:

Batch Reactions: Large-scale reactors are used to carry out the cyclization and substitution reactions.

Purification: Techniques such as crystallization and chromatography are employed to purify the final product.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Belvarafenib durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Oxidation: Diese Reaktion kann die funktionellen Gruppen modifizieren, was die Aktivität der Verbindung möglicherweise verändert.

Reduktion: Reduktionsreaktionen können verwendet werden, um bestimmte funktionelle Gruppen zu modifizieren, wie z. B. Nitrogruppen zu Aminogruppen.

Substitution: Häufig verwendet, um funktionelle Gruppen an den aromatischen Ringen einzuführen oder zu ersetzen.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitutionsreagenzien: Halogenierungsmittel wie Chlor- oder Fluorquellen.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und den verwendeten Reagenzien ab. Zum Beispiel kann Oxidation zur Bildung von hydroxylierten Derivaten führen, während Substitutionsreaktionen verschiedene halogenierte Produkte einführen können .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Vemurafenib: Ein weiterer RAF-Inhibitor, der zur Behandlung von Melanomen eingesetzt wird.

Dabrafenib: Zielt auf BRAF-Mutationen ab und wird in Kombination mit anderen Inhibitoren eingesetzt.

Cobimetinib: Oft in Kombination mit Belvarafenib eingesetzt, um die Wirksamkeit zu verbessern.

Einzigartigkeit

This compound ist einzigartig, da es sowohl BRAF- als auch CRAF-Proteine hemmen kann, was im Vergleich zu anderen RAF-Inhibitoren ein breiteres Aktivitätsspektrum bietet. Seine hohe Hirndurchlässigkeit macht es auch zu einem vielversprechenden Kandidaten für die Behandlung von Hirnmetastasen bei Melanompatienten .

Eigenschaften

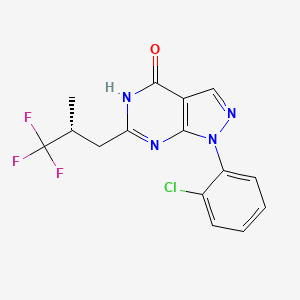

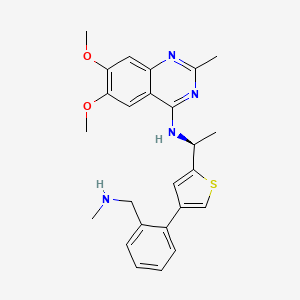

IUPAC Name |

4-amino-N-[1-(3-chloro-2-fluoroanilino)-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16ClFN6OS/c1-11-5-6-13-12(7-8-27-22(13)30-16-4-2-3-15(24)17(16)25)18(11)31-23(32)14-9-33-20-19(14)28-10-29-21(20)26/h2-10H,1H3,(H,27,30)(H,31,32)(H2,26,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVCQTKNUUQOELD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=NC=C2)NC3=C(C(=CC=C3)Cl)F)NC(=O)C4=CSC5=C4N=CN=C5N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16ClFN6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1446113-23-0 | |

| Record name | Belvarafenib | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1446113230 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BELVARAFENIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31M3WLJ3KG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

A: Belvarafenib is a potent and selective type II pan-RAF kinase inhibitor. [, , , , ] Unlike first-generation RAF inhibitors, it inhibits the activity of multiple RAF isoforms, including BRAF V600E, wild-type BRAF, and CRAF. [, ] this compound achieves this by binding to the RAF kinase domain, promoting the formation of BRAF/CRAF heterodimers, and subsequently inhibiting the phosphorylation of downstream effectors MEK and ERK. [] This mechanism helps to minimize the risk of paradoxical activation, a phenomenon observed with some first-generation RAF inhibitors. [, ]

A: this compound has shown promising preclinical and clinical activity in tumors harboring mutations in the RAS/RAF pathway. [, , , ] This includes melanomas with BRAF V600E, BRAF non-V600, NRAS mutations, and other solid tumors like colorectal cancer, sarcoma, and gastrointestinal stromal tumors with various RAS/RAF mutations. [, , , , , ]

A: Combining this compound with the MEK inhibitor Cobimetinib has demonstrated synergistic effects in preclinical models and is being actively investigated in clinical trials. [, , ] This combination potently and durably suppresses MAPK pathway output, leading to enhanced tumor growth inhibition compared to either drug alone. [, , ] While generally well-tolerated, the combination may increase the risk of certain side effects, like skin reactions and gastrointestinal issues. [, ]

A: One of the identified resistance mechanisms to this compound involves the emergence of acquired ARAF mutations. [] These mutations can limit the efficacy of this compound in inhibiting RAF dimerization and downstream signaling. [] Additionally, the development of MEK1 mutations has been observed in patients treated with the combination of this compound and Cobimetinib, potentially contributing to acquired resistance. [] These mutations, often located in the N-terminal or catalytic core domains of MEK1, can confer resistance to both RAF and MEK inhibition. []

A: this compound distinguishes itself from first-generation BRAF inhibitors, such as Vemurafenib and Dabrafenib, by its ability to target multiple RAF isoforms, including BRAF V600E, wild-type BRAF, and CRAF, thereby mitigating paradoxical activation. [, ] This pan-RAF inhibition makes it a promising therapeutic option for tumors with various RAS/RAF pathway alterations, including NRAS mutations, where first-generation RAF inhibitors have limited efficacy. [, , ]

A: NGS plays a crucial role in identifying patients who might benefit from this compound treatment. [] By detecting specific mutations in BRAF, NRAS, and other genes within the RAS/RAF pathway, NGS allows for a more personalized approach to therapy. [] Additionally, NGS can identify rare genetic alterations like RAF fusions, further expanding treatment options with this compound. []

A: this compound's efficacy has been investigated in various preclinical models, including melanoma brain metastasis models. [] Studies have demonstrated that this compound exhibits blood-brain barrier penetration and shows potent antitumor activity in these models. [] Additionally, preclinical research has evaluated this compound in acute myeloid leukemia (AML) models, both alone and in combination with Cobimetinib, demonstrating promising synergistic effects and improved survival rates. []

A: The crystal structure of this compound bound to the BRAF kinase domain provides valuable insights into the molecular interactions responsible for its inhibitory activity. [] This structural information facilitates the understanding of this compound's selectivity for RAF kinases and can guide the development of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties.

A: Yes, PHI-501 is a novel pan-RAF inhibitor currently under investigation. [, ] Preclinical studies suggest that PHI-501 might be even more potent than this compound in inhibiting the growth of melanoma cells harboring both BRAF and NRAS mutations. [, ] Additionally, PHI-501 has shown promising results in overcoming resistance to existing RAF and MEK inhibitors, potentially expanding treatment options for patients with resistant melanomas. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

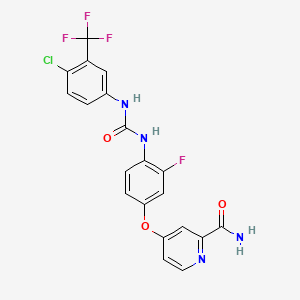

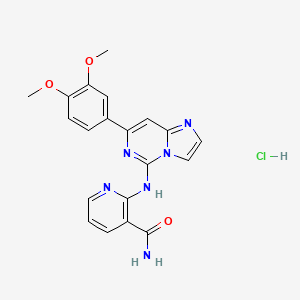

![6-(3-Oxidanylpropyl)-2-(1,3,6-Trimethyl-2-Oxidanylidene-Benzimidazol-5-Yl)benzo[de]isoquinoline-1,3-Dione](/img/structure/B605933.png)

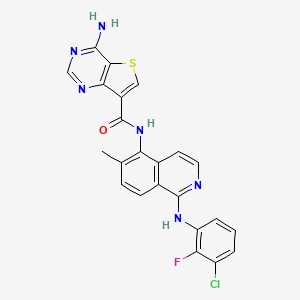

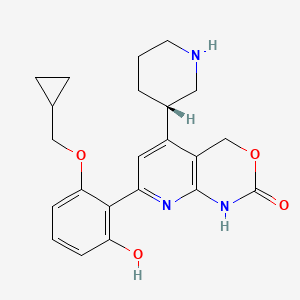

![2-[1-[(4-ethoxy-2,6-difluorophenyl)methyl]-5-methoxy-4-methylpyrazol-3-yl]-5-methoxy-N-pyridin-4-ylpyrimidin-4-amine](/img/structure/B605939.png)

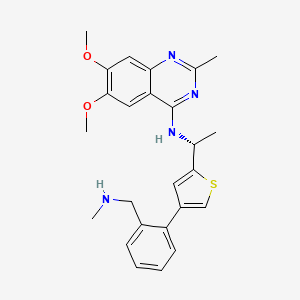

![5-[(4S)-5-Acetyl-1,2,3,4-tetrahydro-6-methyl-2-oxo-1-[3-(trifluoromethyl)phenyl]-4-pyrimidinyl]-2-pyridinecarbonitrile](/img/structure/B605948.png)